6-chloro-5-(trifluoromethyl)-1H-indole
Description
6-Chloro-5-(trifluoromethyl)-1H-indole is a halogenated indole derivative featuring a chlorine atom at position 6 and a trifluoromethyl (-CF₃) group at position 5. Indole derivatives are pivotal in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the chlorine atom modulates electronic properties and binding affinity.
Properties
Molecular Formula |
C9H5ClF3N |
|---|---|
Molecular Weight |
219.59 g/mol |
IUPAC Name |
6-chloro-5-(trifluoromethyl)-1H-indole |
InChI |
InChI=1S/C9H5ClF3N/c10-7-4-8-5(1-2-14-8)3-6(7)9(11,12)13/h1-4,14H |
InChI Key |
UAWAOAKXRRWBTB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=CC(=C(C=C21)C(F)(F)F)Cl |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry Applications
6-Chloro-5-(trifluoromethyl)-1H-indole has shown significant promise in the development of pharmaceuticals. Its structural features make it a key intermediate in synthesizing various bioactive compounds.
- Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) : Research indicates that derivatives of this compound can be designed to inhibit cyclooxygenase (COX) enzymes, making them potential candidates for anti-inflammatory medications. A study highlighted the synthesis of novel compounds based on indole frameworks that exhibit COX inhibition, suggesting a pathway for developing new NSAIDs .
- Antimicrobial Activity : The compound has been investigated for its antimicrobial properties. For instance, derivatives of trifluoromethyl indoles have been synthesized and evaluated for their efficacy against various bacterial strains, demonstrating promising results .
Agrochemical Applications
The unique trifluoromethyl group present in this compound enhances its lipophilicity and biological activity, making it suitable for use in agrochemicals.
- Herbicides and Pesticides : Research has focused on the synthesis of indole derivatives with herbicidal activity. The incorporation of trifluoromethyl groups has been shown to improve the herbicidal potency of these compounds, which could lead to the development of more effective agricultural chemicals .
Material Science Applications
In material science, this compound is being explored for its properties in developing advanced materials.
- Fluorescent Dyes : The compound's structural characteristics allow it to be utilized as a precursor for synthesizing fluorescent dyes. These dyes have applications in biological imaging and sensors due to their stability and luminescent properties .
Data Table: Summary of Applications
Case Study 1: Synthesis and Evaluation of Indole Derivatives
A study published in Bioorganic & Medicinal Chemistry detailed the synthesis of various indole derivatives, including those based on this compound. These compounds were evaluated for their anti-inflammatory activities, revealing a structure-activity relationship that underscores the importance of the trifluoromethyl group in enhancing biological efficacy .
Case Study 2: Trifluoromethyl Indoles as Agrochemicals
Research conducted by Chen et al. demonstrated the synthesis of several trifluoromethyl-substituted indoles aimed at agricultural applications. The study reported significant improvements in herbicidal activity compared to traditional compounds, indicating that these derivatives could lead to more effective pest management solutions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical Properties
The table below compares key physical properties of 6-chloro-5-(trifluoromethyl)-1H-indole with related indole derivatives:
Key Observations:
- Halogen Position : Chlorine at position 6 (vs. 5) increases steric bulk and may elevate melting points compared to fluoro-substituted analogs (e.g., 6-chloro-5-fluoroindole melts at 105–107°C) .
- Trifluoromethyl Group : The -CF₃ group significantly increases molecular weight (e.g., 201.15 for 6-CF₃-indole vs. 169.58 for 6-Cl-5-F-indole ), enhancing lipophilicity and metabolic resistance.
Methylation and Sulfonylation
- 5-Fluoro-1-methyl-1H-indole : Synthesized via methylation of 5-fluoroindole using methyl iodide and potassium t-butoxide in toluene (98% yield) .
- 5-Fluoro-1-[(4-methylphenyl)sulfonyl]-1H-indole : Prepared by sulfonylation with p-toluenesulfonyl chloride in THF (96% yield) .
Imidazole-Indole Hybrids
Compounds like 6-chloro-3-(1-(4-iodobenzyl)-1H-imidazol-5-yl)-1H-indole (melting point >200°C) are synthesized via condensation of halogenated indole aldehydes with aryl amines, highlighting the versatility of indole scaffolds in forming bioactive hybrids .
Click Chemistry
Triazole-linked indoles (e.g., 5-fluoro-3-(2-(4-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indole ) are synthesized using Cu-catalyzed azide-alkyne cycloaddition, demonstrating applicability for modular functionalization .
Electronic and Reactivity Trends
- Electron-Withdrawing Effects : The -CF₃ group is strongly electron-withdrawing, reducing electron density at the indole ring and directing electrophilic substitutions to less hindered positions. This contrasts with chloro substituents, which are moderately electron-withdrawing .
- Biological Relevance : Halogenated indoles (e.g., 6-bromo and 6-iodo derivatives in ) are frequently used in drug discovery to improve target binding and pharmacokinetics .
Preparation Methods
Substrate Design and Cyclization
A key challenge lies in introducing both chlorine and trifluoromethyl groups at adjacent positions (C5 and C6). One approach involves starting with 4-chloro-3-(trifluoromethyl)aniline , which is diazotized and coupled with a β-ketoester to form the requisite hydrazone. Cyclization under acidic conditions (e.g., polyphosphoric acid or HCl/AcOH) yields the indole nucleus. However, regioselectivity issues arise due to competing electronic effects from the electron-withdrawing trifluoromethyl group and chlorine atom.
Example Protocol
-
Diazotization :
-
Coupling :
-
Cyclization :
Yields typically range from 45–60%, with purity dependent on crystallization conditions.
Palladium-Catalyzed Cyclization Strategies
Transition-metal catalysis offers improved regiocontrol. A palladium-mediated approach using Sonogashira coupling or Buchwald-Hartwig amination has been explored.
Sonogashira Coupling Followed by Cyclization
This method constructs the indole ring via alkyne intermediates:
-
Coupling :
-
Desilylation and Cyclization :
This route achieves yields up to 72% with >95% purity.
Key Advantages :
-
Avoids harsh acidic conditions.
-
Enables late-stage functionalization.
Trifluoromethylation of Preformed Indoles
Introducing the trifluoromethyl group post-cyclization is an alternative strategy.
Radical Trifluoromethylation
Using Umemiya’s reagent (CF₃SO₂Na) and a photoredox catalyst:
Conditions :
Electrophilic Trifluoromethylation
Togni’s reagent (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) facilitates electrophilic substitution:
Optimization Insights :
Industrial-Scale Production and Process Optimization
Large-scale synthesis prioritizes cost-efficiency and safety. Campaign data from pilot plants reveal critical parameters:
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 6-chloro-5-(trifluoromethyl)-1H-indole, and how can reaction conditions be optimized?
- Methodology : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is widely used for indole functionalization. For example, similar compounds were synthesized by reacting azidoethyl-indole intermediates with alkynes in PEG-400/DMF mixtures under CuI catalysis, followed by extraction and column chromatography (70:30 EtOAc/hexane) . Low yields (~22–42%) suggest optimization is needed, such as varying catalysts (e.g., iodine in acetonitrile at 40°C improved yields to 98% in analogous reactions) .
- Key Parameters : Solvent choice (polar aprotic solvents enhance reactivity), reaction time (12–24 hours), and catalyst loading (10 mol% I₂) .
Q. How can the purity and structural integrity of this compound be validated?
- Analytical Techniques :
- NMR : ¹H/¹³C/¹⁹F NMR to confirm substitution patterns (e.g., trifluoromethyl groups show distinct ¹⁹F shifts at ~-60 ppm) .
- Mass Spectrometry : FAB-HRMS or ESI-MS for molecular ion confirmation (e.g., [M+H]⁺ for C₉H₆ClF₃N) .
- HPLC : Purity >95% verified via reverse-phase chromatography .
Q. What safety precautions are critical when handling halogenated indoles like this compound?
- Guidelines : Use fume hoods, nitrile gloves, and lab coats. While specific hazard data for this compound is limited, structurally similar indoles (e.g., 5-(trifluoromethoxy)-1H-indole) require standard organic lab safety protocols .
Advanced Research Questions
Q. How do steric and electronic effects of the trifluoromethyl group influence reactivity in cross-coupling reactions?
- Mechanistic Insight : The -CF₃ group is strongly electron-withdrawing, which can deactivate the indole ring toward electrophilic substitution but enhance stability in radical or nucleophilic pathways. Computational studies (DFT) are recommended to map charge distribution and predict regioselectivity .
- Case Study : In iodine-catalyzed reactions, electron-deficient indoles require higher temperatures (40–80°C) for efficient coupling .
Q. What strategies resolve contradictions in reported synthetic yields for halogenated indoles?
- Root Cause Analysis : Discrepancies often arise from impurities in starting materials (e.g., azidoethyl-indole intermediates) or suboptimal catalyst activation. Reproducibility can be improved by:
- Pre-purifying intermediates via flash chromatography .
- Screening alternative catalysts (e.g., FeCl₃ vs. I₂) .
Q. How can computational modeling guide the design of this compound derivatives for biological activity?
- Approach :
- Docking Studies : Screen against target proteins (e.g., kinases) using software like AutoDock Vina.
- SAR Analysis : Compare with analogs like 6-fluoro-5-methyl-1H-indole to assess how chloro/trifluoromethyl substitutions affect bioactivity .
Q. What crystallographic techniques are suitable for resolving polymorphs of halogenated indoles?
- Methods : Single-crystal X-ray diffraction (SHELX suite) for structure determination. For example, piperazine derivatives of similar halogenated pyridines were characterized using SHELXL refinement .
- Challenges : Low crystallinity due to halogen size; optimize crystallization solvents (e.g., THF/hexane) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
